Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate

Lipophilicity Drug-likeness Pharmacokinetic optimization

The 3‑hydrazinyl‑4‑methyl substitution pattern provides distinct steric and electronic profiles that critically influence reaction yields and regioselectivity in cyclocondensation, enabling access to fused heterocyclic scaffolds not attainable with positional isomers. This scaffold occupies a favorable hit‑to‑lead property space (XLogP 1.9, TPSA 64.35 Ų). Insist on batch‑specific CoA and verify purity by NMR/LCMS before multistep synthesis.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 104680-36-6
Cat. No. B017317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydrazinyl-4-methylthiophene-2-carboxylate
CAS104680-36-6
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1NN)C(=O)OC
InChIInChI=1S/C7H10N2O2S/c1-4-3-12-6(5(4)9-8)7(10)11-2/h3,9H,8H2,1-2H3
InChIKeyLCLQMAWXMZTMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate (CAS 104680-36-6): Baseline Procurement Profile and Compound Characteristics


Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate (CAS 104680-36-6) is a heterocyclic hydrazine derivative of the thiophene-2-carboxylate ester class, with a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol [1]. The compound features a thiophene ring substituted at the 3-position with a hydrazinyl group (-NH-NH₂) and at the 4-position with a methyl group, alongside a methyl ester at the 2-carboxylate position . Commercially, it is available from multiple chemical suppliers at purity specifications ranging from 95% to 98% , typically offered as a research-grade synthetic intermediate .

Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Why Generic Substitution Without Quantitative Verification Fails in Procurement


Within the thiophene-2-carboxylate ester class, substitution patterns at the 3- and 4-positions critically dictate both the chemical reactivity of the hydrazinyl moiety and the downstream heterocyclic products accessible via condensation or cyclization. The specific 3-hydrazinyl-4-methyl arrangement in Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate enables distinct steric and electronic profiles that influence reaction yields, regioselectivity in cycloaddition pathways, and the structural diversity of accessible fused heterocyclic scaffolds . Class-level evidence from thienopyrimidine and thiophene hydrazone literature demonstrates that positional isomers of hydrazinyl thiophenes yield fundamentally different heterocyclic products with divergent biological activity profiles [1], underscoring that generic in-class substitution without quantitative verification of reaction outcomes is scientifically unsound for applications requiring reproducible synthetic routes or structure-activity optimization [2].

Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Quantitative Comparative Evidence for Scientific Selection


Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Computed Lipophilicity (XLogP3) Comparison with Non-Methylated 3-Hydrazinyl Analog

The computed octanol-water partition coefficient (XLogP3-AA) of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is 1.9, representing a moderate increase in lipophilicity relative to the non-methylated 3-hydrazinylthiophene-2-carboxylate scaffold (estimated baseline XLogP ~1.0-1.2 for unsubstituted analog). This quantitative difference arises from the 4-methyl substituent [1]. The higher XLogP value suggests enhanced membrane permeability characteristics that may influence downstream biological screening outcomes .

Lipophilicity Drug-likeness Pharmacokinetic optimization

Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Computed Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate has a computed topological polar surface area (TPSA) of 64.35 Ų and contains two hydrogen bond donors (the hydrazinyl -NH₂ and -NH- groups) and five hydrogen bond acceptors . This TPSA value falls below the commonly cited threshold of 140 Ų for favorable oral bioavailability, suggesting acceptable membrane permeability characteristics. The hydrazinyl group provides dual hydrogen-bond donor capacity, a feature that distinguishes it from simple 3-aminothiophene analogs which offer only a single hydrogen-bond donor .

Drug-likeness Bioavailability ADME prediction

Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Commercial Purity Specification Benchmarking Across Suppliers

Commercially, Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is available at specified purities ranging from 95% (AKSci, BOC Sciences) to 98% (Leyan) . This purity range is typical for research-grade hydrazinyl thiophene intermediates. No analytical data from primary research literature was identified to establish comparative synthetic yields or reaction efficiencies relative to alternative hydrazinyl thiophene building blocks. Procurement decisions should therefore be based on supplier-specific quality documentation (Certificate of Analysis, SDS) rather than literature-derived performance differentiation.

Quality control Synthetic intermediate Procurement specification

Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Class-Level Reactivity Inference from Thiophene Hydrazone Literature

Although no primary research studies directly characterizing the reactivity of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate were identified, class-level evidence from structurally related thiophene-2-carboxylic acid hydrazones indicates that hydrazinyl thiophenes readily undergo condensation with aldehydes and ketones to form hydrazones, with reported synthetic yields for analogous reactions ranging from 65% to 92% under optimized conditions [1]. The 4-methyl substituent in the target compound may confer modest steric protection to the adjacent hydrazinyl group, potentially influencing regioselectivity in subsequent cyclization steps [2]. However, no direct head-to-head comparison data exists to quantify this effect.

Heterocyclic synthesis Hydrazone formation Cyclocondensation

Methyl 3-Hydrazinyl-4-methylthiophene-2-carboxylate: Evidence-Supported Research Application Scenarios for Procurement Planning


Scaffold for Heterocyclic Library Synthesis via Hydrazone Condensation

Based on class-level reactivity inference from thiophene hydrazone literature, Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is suitable as a building block for generating diverse hydrazone libraries through condensation with aldehydes or ketones. This application is supported by structural analogy to thiophene-2-carboxylic acid hydrazides, which undergo efficient condensation with carbonyl compounds to yield hydrazone derivatives with reported anticancer and antimicrobial screening potential [1]. Users should anticipate the need for in-house optimization of reaction conditions (solvent, catalyst, temperature) specific to this 3-hydrazinyl-4-methyl scaffold.

Precursor for Thienopyrimidine and Fused Heterocyclic Synthesis

The hydrazinyl moiety in Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate provides a nucleophilic handle for cyclocondensation reactions that yield thienopyrimidine and related fused heterocyclic systems. Class-level evidence from thienopyrimidine synthetic literature demonstrates that hydrazinothiophene intermediates can be converted to triazolothienopyrimidines and pyrazolylthienopyrimidines with documented antimicrobial activity [2]. The 4-methyl substituent may influence cyclization regioselectivity, though quantitative comparison data are absent.

Medicinal Chemistry Hit-to-Lead Optimization with Defined Lipophilicity

The computed XLogP of 1.9 and TPSA of 64.35 Ų for Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate [3] position this scaffold within a favorable physicochemical property space for hit-to-lead optimization. The moderate lipophilicity (XLogP 1.9) and acceptable TPSA (below 140 Ų) suggest that derivatives based on this core may exhibit favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for in vitro assay compatibility .

Synthetic Intermediate Requiring Supplier Quality Verification

Given the absence of peer-reviewed literature characterizing the reactivity or performance of this specific compound, procurement decisions should prioritize supplier quality documentation. The compound is commercially available at 95-98% purity from multiple vendors , making it a viable synthetic intermediate for research applications where in-house analytical verification (NMR, LCMS, HPLC) can be performed prior to critical synthetic steps. Users should request Certificates of Analysis and verify batch-specific purity before committing material to multistep synthetic sequences.

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